2-[(2-Phenyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethanol
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Overview
Description
2-[(2-Phenyl-1benzofuro[3,2-d]pyrimidin-4-yl)amino]ethanol is a complex organic compound with the molecular formula C18H15N3O2. It is part of the benzofuro[3,2-d]pyrimidine family, known for its diverse biological activities, including potential anticancer and analgesic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Phenyl-1benzofuro[3,2-d]pyrimidin-4-yl)amino]ethanol typically involves the aza-Wittig reaction. This method includes the reaction of functionalized iminophosphoranes with carbon disulfide, followed by further reaction with alkyl halides or halogenated aliphatic esters . The reaction conditions often require a catalytic amount of sodium ethoxide or potassium carbonate (K2CO3) to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Phenyl-1benzofuro[3,2-d]pyrimidin-4-yl)amino]ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, halogenated aliphatic esters.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
2-[(2-Phenyl-1benzofuro[3,2-d]pyrimidin-4-yl)amino]ethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and analgesic properties.
Mechanism of Action
The mechanism of action of 2-[(2-Phenyl-1benzofuro[3,2-d]pyrimidin-4-yl)amino]ethanol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by inhibiting certain enzymes or receptors involved in cancer cell proliferation and pain signaling . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest it may interact with kinases and other signaling proteins .
Comparison with Similar Compounds
Similar Compounds
2-Alkylthio-benzofuro[3,2-d]pyrimidin-4(3H)-ones: Known for their analgesic and antitumor activities.
1-Aryl-2-alkylthio-benzofuro[3,2-d]-1,2,4-triazolo[1,5-a]pyrimidin-5(1H)-ones: Also exhibit potential analgesic and antitumor properties.
Uniqueness
2-[(2-Phenyl-1benzofuro[3,2-d]pyrimidin-4-yl)amino]ethanol stands out due to its unique structure, which combines the benzofuro[3,2-d]pyrimidine core with an aminoethanol group. This structural feature may contribute to its distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
134221-91-3 |
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Molecular Formula |
C18H15N3O2 |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
2-[(2-phenyl-[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethanol |
InChI |
InChI=1S/C18H15N3O2/c22-11-10-19-18-16-15(13-8-4-5-9-14(13)23-16)20-17(21-18)12-6-2-1-3-7-12/h1-9,22H,10-11H2,(H,19,20,21) |
InChI Key |
ZSNJBJWLRCLAOH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=N2)NCCO)OC4=CC=CC=C43 |
solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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